![molecular formula C15H16O5 B5755564 methyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5755564.png)
methyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
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Overview
Description
The compound “methyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate” is an organic compound. It is a derivative of coumarin, which is a class of benzopyrones . The compound has a molecular weight of 262.26 . It is stored at a temperature between 28°C .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . Another method involves the esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N’-carbonyldiimidazole .Molecular Structure Analysis
The mean plane of the 2H-chromene ring system forms a dihedral angle with the mean plane of ethyl 2-hydroxy-acetate moiety . This structure is important for the compound’s properties and reactivity.Chemical Reactions Analysis
The compound can undergo various chemical reactions. For example, it can react with appropriate benzene sulfonyl chlorides and aryl halides to obtain new N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide .Physical And Chemical Properties Analysis
The compound has a molecular weight of 262.26 . It is stored at a temperature between 28°C . More detailed physical and chemical properties are not available in the retrieved literature.Scientific Research Applications
Antimicrobial Activity
This compound has been used in the synthesis of new coumarin derivatives, which have shown significant inhibitory activity against the growth of tested bacterial strains . Some of these newly synthesized compounds have been found to be potent antimicrobial agents .
Anti-inflammatory and Antiviral Effects
Coumarins, including the derivatives of “methyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate”, have been shown to exhibit remarkable anti-tumorial, anti-inflammatory, and anti-viral effects .
Anticoagulant and Antithrombiotics Activity
Coumarins and related derivatives have been known for their anticoagulant and antithrombiotics activities .
Inhibitors of Bacterial DNA Gyrase
These compounds have been found to be potent inhibitors of bacterial DNA gyrase, which is an essential enzyme involved in DNA replication .
Synthesis of Photosensitive Polymers
“Methyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate” has been used in the synthesis of photosensitive polymers . These polymers provide the basis for a number of specialized applications and are employed in various smart materials .
Design of Smart Materials
The photochemistry of these photosensitive polymers can be used to control the properties of the new polysaccharide derivatives, making them of interest in the design of smart materials .
Mechanism of Action
Target of Action
It is known that coumarin derivatives, to which this compound belongs, have been intensively screened for different biological properties .
Mode of Action
Coumarin derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Coumarin derivatives have been tested for anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and dna gyrase inhibitors .
Result of Action
Coumarin derivatives have shown a wide range of biological activities .
properties
IUPAC Name |
methyl 2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-4-10-7-13(16)20-15-9(2)12(6-5-11(10)15)19-8-14(17)18-3/h5-7H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSQRVKXDKKMRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate |
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